3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications
Synthesis and Antibacterial Evaluation
A study focused on the synthesis of new heterocyclic compounds, including derivatives of pyridazine, which could serve as antibacterial agents. These compounds were evaluated for their antibacterial activity, with some showing high activities, suggesting potential for further development as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Anti-Inflammatory and Antimicrobial Activities
Research into the synthesis of novel heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole revealed compounds with significant antimicrobial and anti-inflammatory activities. These findings suggest the potential utility of these compounds in developing new treatments for inflammatory and infectious diseases (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticancer Agents
The synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are analogs of the compound , has been explored for their potential as anticancer agents. These studies indicate the therapeutic potential of such compounds in cancer treatment, emphasizing the importance of structural modifications for enhancing biological activity (Temple, Rose, Comber, & Rener, 1987).
Anti-Asthmatic Activities
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their anti-asthmatic activities, particularly their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds demonstrated excellent anti-asthmatic activity and long duration of action, highlighting their potential as leads for developing new anti-asthmatic medications (Kuwahara, Kawano, Shimazu, Ashida, & Miyake, 1996).
Anti-Inflammatory Activity of Sulfones
The synthesis and evaluation of pyridinyloxy-substituted imidazo[2,1-b][1,3]thiazines sulfones revealed significant anti-inflammatory effects in in vivo studies. These studies suggest the potential of these sulfones as non-steroidal anti-inflammatory agents, supporting ongoing research into their pharmacological properties (Slyvka, Saliyeva, Holota, Khyluk, Tkachuk, & Vovk, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Imidazole-containing compounds have a broad range of biological activities and can target a variety of biochemical processes. They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, imidazole-containing compounds can potentially interact with a wide range of biochemical pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Imidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives have shown anti-inflammatory, antitumor, and antidiabetic activities .
properties
IUPAC Name |
3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-10-3-4-12(16-15-10)21-11-5-6-18(7-11)22(19,20)13-8-17(2)9-14-13/h3-4,8-9,11H,5-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAWRRCYBIPYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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